2-sec-Butyl-1,3-propanediol
Description
2-sec-Butyl-1,3-propanediol is a branched diol with the molecular formula C₇H₁₆O₂ and a molecular weight of 132.20 g/mol. It features a secondary butyl group (-CH(CH₂CH₃)CH₂) at the C-2 position of the 1,3-propanediol backbone. This compound is synthesized via the reduction of diethyl 2-butyl malonate, a method analogous to the preparation of other alkyl-substituted 1,3-propanediols . Its branched structure influences physical properties such as solubility and boiling point, making it distinct from linear or smaller alkyl-substituted analogs.
Properties
CAS No. |
33673-01-7 |
|---|---|
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
2-butan-2-ylpropane-1,3-diol |
InChI |
InChI=1S/C7H16O2/c1-3-6(2)7(4-8)5-9/h6-9H,3-5H2,1-2H3 |
InChI Key |
YTCRRFFBEJJVLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-sec-Butyl-1,3-propanediol can be achieved through several methods. One common approach involves the hydroformylation of 2-methyl-1-butene with carbon monoxide and hydrogen in the presence of a catalyst. This reaction produces an aldehyde intermediate, which is subsequently hydrogenated to yield the desired diol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroformylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as rhodium complexes are often used to facilitate the hydroformylation reaction, followed by hydrogenation using palladium or nickel catalysts.
Chemical Reactions Analysis
Types of Reactions: 2-sec-Butyl-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alkanes or alcohols.
Substitution: Produces halides or esters.
Scientific Research Applications
2-sec-Butyl-1,3-propanediol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-sec-Butyl-1,3-propanediol involves its interaction with various molecular targets. For instance, its derivative, mebutamate, acts as a centrally acting hypotensive agent by targeting brain stem vasomotor centers. This interaction reduces vascular peripheral resistance without affecting cardiac output .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Characteristics
The table below compares 2-sec-Butyl-1,3-propanediol with key analogs:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | Key Structural Feature |
|---|---|---|---|---|
| This compound | C₇H₁₆O₂ | 132.20 | sec-Butyl (C₄H₉) | Branched alkyl group at C-2 |
| 2-Methyl-1,3-propanediol | C₄H₁₀O₂ | 90.12 | Methyl (CH₃) | Smallest alkyl substituent |
| 2-Ethyl-1,3-propanediol | C₅H₁₂O₂ | 104.15 | Ethyl (C₂H₅) | Linear alkyl chain |
| 2-Cyclohexyl-1,3-propanediol | C₉H₁₈O₂ | 158.24 | Cyclohexyl (C₆H₁₁) | Bulky cyclic substituent |
| 2-Amino-1,3-propanediol | C₃H₉NO₂ | 91.11 | Amino (NH₂) | Functional amino group |
Key Observations :
Physical and Chemical Properties
Solubility and Stability
- Comparable analogs like 2-Butyl-2-ethyl-1,3-propanediol (C₉H₂₀O₂) show free solubility in ethanol and acetone and partial solubility in water .
- 2-Methyl-1,3-propanediol : Highly soluble in water and organic solvents due to its small methyl group, making it ideal for polymer synthesis .
- 2-Amino-1,3-propanediol: Water-soluble and alkaline, used in polyurethane formulations requiring pH adjustment .
Thermal and Mechanical Properties
- 2-Methyl-1,3-propanediol -based thermoplastic elastomers exhibit glass transition temperatures (Tg) below -40°C and melting temperatures (Tm) of 130–152°C, enabling applications in biodegradable materials .
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